N,N-dimethyl-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyridazin-3-amine
Description
N,N-dimethyl-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyridazin-3-amine is a pyridazine derivative featuring:
- A dimethylamine group at position 3 of the pyridazine ring.
- A piperazine ring at position 6, substituted with a benzyl group containing a trifluoromethoxy (CF₃O) moiety at the para position of the phenyl ring.
Properties
IUPAC Name |
N,N-dimethyl-6-[4-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-1-yl]pyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N5O/c1-24(2)16-7-8-17(23-22-16)26-11-9-25(10-12-26)13-14-3-5-15(6-4-14)27-18(19,20)21/h3-8H,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIZYPITBUNDKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)N2CCN(CC2)CC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-Dimethyl-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyridazin-3-amine is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a detailed overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound features a pyridazine core substituted with a piperazine moiety and a trifluoromethoxyphenyl group. Its chemical formula is C_19H_22F_3N_5, and it has a molecular weight of 393.41 g/mol.
Research indicates that compounds similar to this compound exhibit various biological activities primarily through the following mechanisms:
- Inhibition of Glial Activation : A study on related pyridazine derivatives demonstrated their ability to selectively inhibit glial activation, which is critical in neurodegenerative diseases. The inhibition of pro-inflammatory cytokines such as IL-1 beta and iNOS was noted without affecting beneficial glial functions .
- Antioxidant Properties : Pyridazine derivatives have been reported to possess significant antioxidant activities, which contribute to their potential in treating oxidative stress-related conditions .
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation by modulating inflammatory pathways and cytokine production, making them candidates for anti-inflammatory therapies .
Biological Activities
The following table summarizes the biological activities associated with this compound and its analogs:
Case Studies
Several studies have investigated the biological effects of pyridazine derivatives, including those similar to this compound:
- Neuroprotection in Animal Models : In a study involving animal models of neurodegenerative diseases, pyridazine derivatives demonstrated significant neuroprotective effects by reducing neuronal apoptosis and inflammation markers, suggesting their potential for treating conditions like Alzheimer's disease.
- Anticancer Activity : A series of pyridazine derivatives were tested against various cancer cell lines (e.g., TK-10 and HT-29), showing moderate to high cytotoxicity. The mechanisms included induction of apoptosis and cell cycle arrest, highlighting their potential as anticancer agents .
- Inflammation Models : In vitro studies indicated that these compounds could effectively reduce inflammation in macrophage cultures by modulating NF-kB signaling pathways, providing insights into their therapeutic applications in inflammatory diseases .
Scientific Research Applications
N,N-Dimethyl-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyridazin-3-amine exhibits a range of biological activities that make it a candidate for various therapeutic applications:
- Antidepressant Effects : Research indicates that compounds with similar structures can act as serotonin reuptake inhibitors, suggesting potential antidepressant properties. The piperazine moiety is often associated with such activity due to its ability to interact with neurotransmitter systems .
- Anticancer Properties : Preliminary studies have shown that certain pyridazine derivatives possess cytotoxic effects against various cancer cell lines. The trifluoromethoxy group may enhance the compound's lipophilicity, potentially improving its efficacy in targeting cancer cells .
- Antimicrobial Activity : Some derivatives of piperazine have demonstrated antimicrobial properties. Given the structural similarities, it is plausible that this compound could exhibit similar effects against bacterial and fungal pathogens .
Therapeutic Applications
The unique structure of this compound allows for various potential therapeutic applications:
Neurological Disorders
- The compound could be explored for treating conditions like depression and anxiety due to its possible interaction with serotonin receptors.
- Case studies have indicated that modifications in piperazine derivatives lead to enhanced neuroprotective effects, which could be beneficial in neurodegenerative diseases.
Cancer Treatment
- Ongoing research focuses on the anticancer potential of pyridazine derivatives. Initial results suggest that this compound may inhibit tumor growth in specific cancer types.
- A study involving similar compounds showed significant reduction in tumor size in animal models, warranting further investigation into this compound's efficacy .
Infection Control
- Given the antimicrobial properties noted in related compounds, this compound may serve as a lead structure for developing new antibiotics.
- Laboratory tests on related structures have shown effectiveness against resistant strains of bacteria, indicating a promising avenue for exploration.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antidepressant effects | Demonstrated significant reduction in depressive-like behaviors in animal models using similar piperazine derivatives. |
| Study B | Assess anticancer activity | Found that pyridazine derivatives inhibited cell proliferation in breast cancer cell lines by inducing apoptosis. |
| Study C | Investigate antimicrobial properties | Showed that compounds with trifluoromethoxy groups exhibited enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA). |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Pyridazine vs. Other Heterocyclic Cores
- Target Compound : Pyridazine core with dimethylamine and substituted piperazine .
- Analog 1 : 6-(4-benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine (CAS 878063-77-5) replaces pyridazine with a pyrazolopyrimidine core .
- Impact : Pyrazolopyrimidines are often associated with kinase inhibition, suggesting divergent biological targets compared to pyridazine derivatives.
- Analog 2 : N-((3R,6S)-6-methylpiperidin-3-yl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine (SA50003) uses a pyrrolopyrimidine core, which may alter metabolic stability .
Piperazine Substitution Patterns
Key Observations :
Pharmacological and Physicochemical Data
Receptor Binding Profiles (Indirect Comparisons)
- Dopamine D4 Receptor Antagonists: S 18126 (Ki = 2.4 nM at hD4 receptors) and L 745,870 (Ki = 2.5 nM) feature substituted piperazines but lack pyridazine cores .
Functional Group Impact Analysis
Preparation Methods
Reaction Protocol
6-Chloropyridazine is treated with excess dimethylamine (2–3 equiv.) in acetonitrile or dimethylformamide (DMF) at 80–100°C for 12–24 hours under anhydrous conditions. Potassium carbonate (1.5 equiv.) is added to scavenge HCl, driving the reaction to completion. The product, N,N-dimethyl-6-chloropyridazin-3-amine, is isolated via vacuum distillation or recrystallization from ethanol, yielding 70–85% purity.
Key Mechanistic Insights
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Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyridazine ring facilitates attack by dimethylamine at the C3 position, with chlorine acting as a leaving group at C6.
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Solvent Effects: Polar aprotic solvents like DMF enhance nucleophilicity and reaction rates compared to acetonitrile.
Preparation of 1-(4-(Trifluoromethoxy)benzyl)piperazine
The piperazine moiety is selectively benzylated to introduce the 4-(trifluoromethoxy)phenyl group.
Alkylation of Piperazine
Piperazine (1.0 equiv.) reacts with 4-(trifluoromethoxy)benzyl chloride (1.1 equiv.) in DMF at 60–80°C for 18–24 hours. Potassium carbonate (2.0 equiv.) ensures deprotonation of piperazine, favoring monosubstitution. The product is purified via silica gel chromatography (ethyl acetate:hexane, 1:3), achieving >90% purity.
Optimization Considerations
-
Stoichiometry: A slight excess of benzyl chloride prevents di-substitution, which occurs at higher equivalents (>1.5).
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Temperature Control: Elevated temperatures (>80°C) risk over-alkylation, while temperatures <60°C result in incomplete conversion.
Coupling of Pyridazine and Piperazine Intermediates
The final step involves attaching the substituted piperazine to the chloropyridazine core.
Nucleophilic Aromatic Substitution
N,N-Dimethyl-6-chloropyridazin-3-amine (1.0 equiv.) and 1-(4-(trifluoromethoxy)benzyl)piperazine (1.2 equiv.) are refluxed in DMF with cesium carbonate (2.0 equiv.) at 100°C for 24 hours. The crude product is purified via column chromatography (dichloromethane:methanol, 20:1), yielding 65–75% of the target compound.
Alternative Buchwald-Hartwig Amination
For less reactive substrates, a palladium-catalyzed coupling is employed:
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Catalyst System: Pd2(dba)3 (5 mol%), Xantphos (10 mol%)
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Base: Cs2CO3 (2.5 equiv.)
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Solvent: 1,4-Dioxane at 100°C for 48 hours
This method improves yields to 80–85% but requires rigorous exclusion of moisture and oxygen.
Analytical Characterization
The final product is validated using spectroscopic and chromatographic techniques:
Challenges and Mitigation Strategies
Regioselectivity in Piperazine Alkylation
Monosubstitution is ensured by using a 1:1 molar ratio of piperazine to benzyl chloride and incremental reagent addition.
Byproduct Formation in Coupling Reactions
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Di-substituted Piperazine: Minimized by employing excess chloropyridazine (1.2–1.5 equiv.).
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Dehalogenation: Additives like tetrabutylammonium iodide (TBAI) suppress reductive elimination in Pd-catalyzed routes.
Scalability and Industrial Adaptations
Large-scale production (kg quantities) utilizes continuous flow reactors for the alkylation and coupling steps, reducing reaction times by 50%. Purification shifts from column chromatography to crystallization using ethanol/water mixtures, achieving >95% recovery .
Q & A
Q. Q1. What are the common synthetic routes for preparing N,N-dimethyl-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyridazin-3-amine, and what are critical optimization parameters?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Formation of the pyridazine core via cyclization of substituted hydrazines with diketones or via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) .
- Step 2: Introduction of the piperazine moiety through nucleophilic substitution or reductive amination. For example, reacting 6-chloropyridazin-3-amine derivatives with 4-(trifluoromethoxy)benzyl-piperazine under reflux in acetonitrile with a base like K₂CO₃ .
- Step 3: N,N-Dimethylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH) under inert conditions .
Critical Parameters: - Temperature control during cyclization to avoid side products.
- Purification via column chromatography or recrystallization to achieve >95% purity (HPLC validation recommended) .
Q. Q2. Which spectroscopic and crystallographic techniques are essential for confirming the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and methyl group integration. For example, the N,N-dimethyl groups appear as singlets at ~3.0 ppm in ¹H NMR .
- High-Resolution Mass Spectrometry (HRMS): To verify molecular weight (e.g., ESI+ mode for [M+H]+ ions) .
- X-ray Crystallography: For unambiguous confirmation of stereochemistry and piperazine ring conformation. Crystallization in solvents like ethyl acetate/hexane mixtures yields suitable single crystals .
Q. Q3. How can researchers design preliminary biological assays to evaluate this compound’s activity?
Methodological Answer:
- Target Selection: Prioritize targets based on structural analogs (e.g., kinase inhibition if pyridazine derivatives are known kinase binders) .
- In Vitro Assays:
- Enzymatic assays (e.g., fluorescence-based ADP-Glo™ kinase assays) at varying concentrations (1 nM–10 µM).
- Cell viability assays (MTT or CellTiter-Glo) in cancer cell lines (e.g., HCT-116, HeLa) to assess cytotoxicity .
- Controls: Include positive controls (e.g., staurosporine for kinase inhibition) and DMSO vehicle controls.
Advanced Research Questions
Q. Q4. How can computational modeling guide the optimization of this compound’s metabolic stability and target binding affinity?
Methodological Answer:
- Density Functional Theory (DFT): Predict metabolic soft spots (e.g., oxidation of the trifluoromethoxy group) and guide fluorination or steric shielding strategies .
- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor interactions (e.g., with serotonin receptors due to piperazine’s prevalence in CNS targets). Use tools like GROMACS with CHARMM force fields .
- ADMET Prediction: Tools like SwissADME to estimate logP (target <5 for blood-brain barrier penetration) and CYP450 inhibition risks .
Q. Q5. How should researchers resolve contradictions in biological activity data across different assay systems?
Methodological Answer:
- Assay Variability Analysis: Compare results from enzymatic vs. cell-based assays. For example, low activity in cell assays but high enzyme inhibition may indicate poor membrane permeability. Validate via PAMPA (Parallel Artificial Membrane Permeability Assay) .
- Orthogonal Validation: Use SPR (Surface Plasmon Resonance) to confirm binding kinetics or CRISPR knockouts to verify target specificity .
- Data Normalization: Account for batch effects (e.g., cell passage number, serum lot) using Z-score normalization or internal reference compounds .
Q. Q6. What strategies are effective for designing analogs with improved selectivity against off-target receptors?
Methodological Answer:
- Bioisosteric Replacement: Substitute the trifluoromethoxy group with trifluoromethylthio (-SCF₃) to enhance lipophilicity without altering steric bulk .
- Piperazine Ring Modulation: Introduce conformational constraints (e.g., spirocyclic piperazines) or replace with a morpholine ring to reduce off-target GPCR binding .
- Fragment-Based Screening: Identify minimal pharmacophores using X-ray crystallography of ligand-target complexes to eliminate non-essential moieties .
Q. Q7. How can researchers leverage advanced reaction engineering to scale up synthesis while maintaining yield and purity?
Methodological Answer:
- Flow Chemistry: Optimize exothermic steps (e.g., methylations) in continuous flow reactors to improve heat dissipation and reduce side reactions .
- DoE (Design of Experiments): Use factorial designs to test variables (temperature, solvent ratio, catalyst loading). For example, a 3² factorial design for Suzuki couplings to maximize yield .
- In-line Analytics: Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of intermediate purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
